A Technical Guide to the Physicochemical Properties of 2,6-Dimethyl-D,L-tyrosine
A Technical Guide to the Physicochemical Properties of 2,6-Dimethyl-D,L-tyrosine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of 2,6-Dimethyl-D,L-tyrosine. Due to its relevance in medicinal chemistry, particularly in the development of opioid receptor ligands, the L-enantiomer, 2,6-Dimethyl-L-tyrosine (Dmt), is more extensively studied.[1][2][3][4][5] Consequently, much of the available experimental data pertains to the L-form. This document summarizes the existing data, highlights the common synthetic approaches that can be adapted for the racemic mixture, and provides illustrative experimental methodologies.
Core Physicochemical Properties
Quantitative data for 2,6-Dimethyl-tyrosine is primarily available for the L-enantiomer. While these values provide a strong estimation for the D,L-racemic mixture, slight variations, particularly in properties like melting point and optical rotation, are expected.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅NO₃ | [6][7] |
| Molecular Weight | 209.24 g/mol | [6][7] |
| Melting Point | 239-240 °C (decomposes) (for L-enantiomer) | [7] |
| Boiling Point | 412.8 ± 45.0 °C (Predicted) | [7] |
| Density | 1.242 ± 0.06 g/cm³ (Predicted) | [7] |
| XLogP3 | -1.0 (Predicted) | [7] |
| pKa | Data for the specific compound is not readily available in the searched literature. For comparison, the pKa values for the parent amino acid, L-tyrosine, are approximately 2.20 (carboxyl group), 9.21 (amino group), and 10.46 (phenolic hydroxyl group).[8] | N/A |
| Solubility | Specific solubility data is not readily available in the searched literature. Like tyrosine, it is expected to be sparingly soluble in water and soluble in acidic and alkaline solutions. | N/A |
Synthesis of 2,6-Dimethyl-tyrosine
The synthesis of 2,6-Dimethyl-tyrosine, particularly the L-enantiomer, has been approached through various methods. A common strategy involves the ortho-dimethylation of a protected tyrosine derivative. One notable method is the palladium-catalyzed directed C-H functionalization.[3] Another established route utilizes a microwave-assisted Negishi coupling.[1][2] The following workflow outlines a generalized synthetic approach that can be adapted for the preparation of the D,L-racemic mixture.
Experimental Protocols
Detailed experimental protocols for determining the physicochemical properties of novel compounds are crucial for reproducibility and validation. Below is a representative protocol for determining the melting point of a solid organic compound, a fundamental property.
Protocol: Melting Point Determination
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Sample Preparation:
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Ensure the 2,6-Dimethyl-D,L-tyrosine sample is pure and completely dry.
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Finely powder a small amount of the sample.
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Pack the powdered sample into a capillary tube to a height of 2-3 mm.
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-
Instrumentation:
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Utilize a calibrated melting point apparatus.
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-
Measurement:
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Place the capillary tube in the heating block of the apparatus.
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Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.
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Decrease the heating rate to 1-2 °C per minute to ensure accurate determination.
-
Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the end of melting). The melting point is reported as this range. For compounds that decompose, the temperature at which decomposition begins is noted.[7]
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Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
HPLC is a standard technique for assessing the purity of synthesized compounds.
-
Instrumentation and Columns:
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An HPLC system equipped with a UV detector.
-
A C18 reverse-phase column is commonly used for amino acid analysis.
-
-
Mobile Phase Preparation:
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A typical mobile phase for amino acid analysis consists of a gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).
-
-
Sample Preparation:
-
Accurately weigh a small amount of 2,6-Dimethyl-D,L-tyrosine and dissolve it in a suitable solvent (e.g., a mixture of water and acetonitrile) to a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject a specific volume of the sample onto the HPLC column.
-
Run a gradient elution to separate the compound from any impurities.
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Monitor the elution at a suitable wavelength (e.g., 280 nm for the aromatic ring).
-
The purity of the sample is determined by the relative area of the main peak compared to the total area of all peaks in the chromatogram. A Chinese patent describes obtaining (S)-2',6'-dimethyl tyrosine with an HPLC purity of above 97%.[9]
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Biological Context and Signaling Pathways
While specific signaling pathways for 2,6-Dimethyl-D,L-tyrosine are not detailed in the literature, the L-enantiomer (Dmt) is a well-known component of synthetic opioid peptides.[1][2][3][4] Its incorporation in place of tyrosine often enhances the affinity and selectivity for opioid receptors, particularly the mu- and delta-opioid receptors.[5] The interaction of these Dmt-containing peptides with opioid receptors initiates G-protein signaling cascades, leading to downstream effects such as analgesia.
The logical relationship for the role of Dmt in opioid peptide activity can be visualized as follows:
This guide provides a foundational understanding of the physicochemical properties of 2,6-Dimethyl-D,L-tyrosine for researchers and professionals in drug development. Further experimental investigation is warranted to fully characterize the racemic mixture and its potential applications.
References
- 1. Rapid Synthesis of Boc-2',6'-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Exploring the potential of Pd-catalyzed C-H activation reaction for the synthesis of non-natural amino acid 2,6-dimethyl tyrosine-like (Dmt-like) analogues [sfera.unife.it]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 2',6'-Dimethyltyrosine | C11H15NO3 | CID 124247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. L-Tyrosine | C9H11NO3 | CID 6057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CN104193638A - Method for preparing (S)-2',6'-dimethyl tyrosine and derivative of (S)-2',6'-dimethyl tyrosine, and derivative - Google Patents [patents.google.com]
